molecular formula C13H19N3O B4422306 2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

Cat. No. B4422306
M. Wt: 233.31 g/mol
InChI Key: XBFDFIAGHTYCFC-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as MPAA, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. It has also been reported to enhance the activity of the NMDA receptor, a subtype of glutamate receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-methylphenyl)-1-piperazinyl]acetamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy and safety in humans.

Future Directions

There are several potential future directions for research on 2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential as a therapeutic agent for psychiatric disorders, particularly those that are treatment-resistant. Another direction is to investigate its neuroprotective effects in animal models of neurodegenerative diseases, with the aim of developing new treatments for these conditions. Additionally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound, which will be important for its clinical development.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis method is well-established, and its mechanism of action and physiological effects are being actively investigated. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound, which may lead to the development of new treatments for psychiatric and neurodegenerative disorders.

Scientific Research Applications

2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of various psychiatric disorders. This compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11-4-2-3-5-12(11)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFDFIAGHTYCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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